2-amino-N-hydroxypropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAQJFBTHFOHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15465-70-0 | |
| Record name | NSC3839 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Reactivity
Established Synthetic Routes for 2-amino-N-hydroxypropanamide
The preparation of this compound can be achieved through several synthetic pathways, primarily involving the formation of the hydroxamate functional group from suitable precursors.
Formation from Precursors (e.g., Reaction with Hydrochloric Acid)
A common method for synthesizing hydroxamic acids involves the reaction of an activated carboxylic acid derivative, such as an ester or acid chloride, with hydroxylamine (B1172632) or its salt, like hydroxylamine hydrochloride. While direct synthesis protocols for this compound are not always explicitly detailed, analogous syntheses of similar compounds provide a reliable framework. For instance, the synthesis of 2-amino-3-chloro-N-hydroxypropanamide involves reacting 3-chloro-2-aminopropanoic acid with hydroxylamine. This suggests that a similar approach starting from alanine (B10760859) or its derivatives would be a viable route.
One general method involves the direct amidation of a propanoic acid derivative with hydroxylamine. For example, reacting propionyl chloride with hydroxylamine at a controlled pH of 8 can yield the corresponding propanamide. Another approach is the acid-catalyzed reaction of β-alanine with hydroxylamine in the presence of hydrochloric acid.
General Reaction Conditions and Optimization
Optimizing the synthesis of this compound requires careful control of reaction parameters to maximize yield and purity.
Key Optimization Strategies:
Temperature and pH Control: Maintaining low temperatures, typically between 0–5°C, during reactions with acyl chlorides helps to minimize hydrolysis of the starting material. The pH of the reaction mixture is also crucial; for hydroxylamine substitutions, a pH range of 7–9 is often optimal to reduce the formation of side products.
Catalyst Selection and Recycling: In methods involving hydrogenation, palladium on carbon (Pd/C) is a common catalyst. Efficient recycling of such catalysts is economically and environmentally beneficial, with studies showing that Pd/C can be reused multiple times while retaining high activity.
Purification Techniques: Due to the hydrophilic nature of the product and potential by-products, purification can be challenging. Recrystallization from solvent mixtures like ethanol/water and column chromatography using polar solvent systems such as ethyl acetate/methanol are effective methods for achieving high purity.
Table 1: Comparison of Synthetic Methods and Purification
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Purification Technique | Purity Improvement (%) |
| Direct Amide Formation | Propionyl chloride, NH₂OH, pH 8 | 70 | 95 | Recrystallization (Ethanol/water) | 95 → 98 |
| Catalytic Hydrogenation | Pd/C, H₂, 25°C | 85 | 98 | Column Chromatography (Ethyl acetate/methanol) | 85 → 97 |
| Acid-Catalyzed | β-alanine, NH₂OH, HCl | 65 | 90 | - | - |
This table is generated based on data for analogous propanamide derivatives and represents typical outcomes.
Strategies for Chemical Derivatization and Functional Group Transformations
The presence of both an amine and a hydroxyl group in this compound allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with tailored properties.
Nucleophilic Substitution Reactions of the Amine Group (e.g., Alkylation, Acylation)
The primary amine group in this compound is a good nucleophile and can readily participate in nucleophilic substitution reactions. libretexts.org
Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this reaction can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts as the newly formed amines can also react. libretexts.org
Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides. For example, the acylation of (2R)-2-amino-N-benzyl-3-hydroxypropanamide with acetic anhydride (B1165640) is a key step in some synthetic routes. google.com This reaction is generally more straightforward to control than alkylation.
Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group of the hydroxamate moiety can also be functionalized, although its reactivity can be influenced by the adjacent amide group.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. smolecule.com
Etherification: While less common for hydroxamic acids, under specific conditions, the hydroxyl group could potentially be converted into an ether.
The reactivity of the hydroxyl group can be seen in oxidation reactions, where it can be oxidized to form oximes or nitriles. smolecule.com
Advanced Synthetic Protocols for Structurally Modified Analogs
The development of advanced synthetic protocols allows for the creation of structurally modified analogs of this compound, enabling the fine-tuning of its chemical and physical properties. These modifications can involve substitutions on the amino group, alterations to the propanamide backbone, or the introduction of constraining elements like cyclic structures.
One approach involves the synthesis of N-substituted derivatives. For instance, a series of amides structurally related to aminoacetamide have been synthesized and investigated. nih.gov The synthesis of 2-amino-3-hydroxypropanamide (B3021748) derivatives has been achieved starting from 2-bromo-3-hydroxypropanoic acid, which is first converted to an N-benzylamide intermediate using T3P as a coupling agent. acs.org Subsequent alkylation of various amines with this bromo-intermediate yields a library of structurally diverse analogs. acs.org This multi-step approach allows for the introduction of a wide range of lipophilic fragments and functional groups. acs.org
Another advanced strategy involves incorporating the core structure into a more constrained framework. The synthesis of arylsulfonamide derivatives bearing an N-benzamido-piperidinyl substituent provides an example of this complexity. nih.gov In this synthesis, an (R)-2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid is first reacted with a sulfonyl chloride. nih.gov The resulting carboxylic acid is then converted to an O-THP-protected hydroxamate via condensation with THPONH₂. nih.gov Subsequent selective deprotection and acylation steps yield the final, complex analog. nih.gov These multi-step sequences often require careful control of reaction conditions and the use of orthogonal protecting groups to achieve the desired transformations selectively.
The synthesis of resveratrol (B1683913) analogues with an (S)-amino-hydroxypropanamide modification highlights another facet of advanced protocols, where a specific chiral moiety is appended to a larger natural product scaffold. mdpi.com Such syntheses require chemoselective methods to modify one part of a complex molecule without affecting other sensitive functional groups.
Table 3: Synthetic Strategies for Modified Analogs
| Synthetic Strategy | Description | Example Compound Class | Reference(s) |
|---|---|---|---|
| Multi-step Alkylation | Synthesis of a bromo-intermediate followed by nucleophilic substitution with various amines. | N-substituted 2-amino-3-hydroxypropanamide derivatives. | acs.org |
| Protecting Group Chemistry | Use of Boc and THP protecting groups for selective functionalization of complex scaffolds. | Arylsulfonamides with piperidinyl-hydroxamate moieties. | nih.gov |
| Coupling to Natural Products | Appending the amino-hydroxamate moiety to a complex natural product scaffold. | Ombrabulin, an analogue of Combretastatin A-4. | mdpi.com |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to elucidating the structure of 2-amino-N-hydroxypropanamide and its derivatives. Techniques such as NMR, IR, and ESI-MS provide critical data on the compound's functional groups and molecular integrity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this compound, especially its metal complexes. While standard ¹H NMR can identify protons associated with its amino and hydroxypropanamide groups, more specialized techniques are used for complex characterization.
Notably, ⁵¹V NMR spectroscopy has been extensively applied to study the interaction between this compound and vanadium(V) in aqueous solutions. nih.govelsevierpure.comacs.org These studies investigate the chemical speciation of the resulting vanadium complexes. nih.govelsevierpure.comacs.org The ⁵¹V NMR chemical shifts are calculated using Density Functional Theory (DFT), taking into account relativistic corrections and solvent effects, and then compared with experimental data. nih.govelsevierpure.comacs.org The spectra of aqueous solutions containing vanadium(V) and this compound show distinct peaks corresponding to 1:1 and 2:1 ligand-to-metal complexes, with their chemical shifts and intensities varying significantly with pH. rsc.org For instance, one peak (Peak A, 1:1 complex) shows deprotonation steps around pH 3–4 and 7–8, while another (Peak B, 2:1 complex) indicates deprotonation between pH 2–4 and 6–9. rsc.org This highlights the sensitivity of ⁵¹V NMR to the protonation state and coordination environment of the vanadium center. rsc.org
| Technique | Nucleus | Observation | Reference |
|---|---|---|---|
| ¹H NMR | ¹H | Signals for amino (-NH₂) and hydroxypropanamide protons are expected. | |
| ⁵¹V NMR | ⁵¹V | Used to characterize V(V) complexes, showing pH-dependent chemical shifts for 1:1 and 2:1 ligand-to-metal ratios. | rsc.org |
| DFT Calculations | ⁵¹V | Calculated chemical shifts are compared with experimental data to model speciation. nih.govelsevierpure.comacs.org | nih.govelsevierpure.comacs.org |
Infrared (IR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are crucial for confirming the functional groups and molecular weight of this compound.
IR spectroscopy validates the presence of key functional groups. Typical spectra show characteristic peaks for the N-H stretch of the amino group around 3300 cm⁻¹ and the C=O stretch of the amide group near 1650 cm⁻¹.
ESI-MS is used to determine the molecular mass and confirm the formation of complexes in solution. nih.gov For the free ligand, a molecular ion peak corresponding to the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 104.11, which aligns with its theoretical molecular weight. ESI-MS has also been instrumental in detecting various structural isomers of metal complexes in solution, which can then be further analyzed through theoretical modeling. researchgate.net
| Technique | Parameter | Observation | Reference |
|---|---|---|---|
| FT-IR | N-H stretch | ~3300 cm⁻¹ | |
| FT-IR | Amide C=O stretch | ~1650 cm⁻¹ | |
| ESI-MS | Molecular Ion Peak [M+H]⁺ | m/z 104.11 |
While structural information for the free ligand this compound is limited, X-ray crystallography has been successfully used to characterize the three-dimensional structures of its metal complexes and related compounds. researchgate.net For instance, studies on vanadium(V) complexes with ligands that are structurally similar to this compound have provided direct comparisons of coordination environments. researchgate.net The crystal structures of complexes like [Pd(en)(2,5-pyha-1H)]Cl have been determined, revealing specific binding modes of hydroxamate-containing ligands. researchgate.net These crystallographic studies are essential for validating the coordination modes inferred from spectroscopic and theoretical analyses.
Tautomeric Equilibria and Protonation Studies
The chemical behavior of this compound in solution is governed by tautomeric equilibria and protonation states, which are highly dependent on pH. acs.orgrsc.org Tautomers are isomers that readily interconvert through the movement of an atom, typically a proton. nih.gov
The hydroxamate group of this compound possesses two dissociation constants, with pKa values of approximately 2.5 and 9.5. These values dictate the protonation state of the molecule across a wide pH range and consequently influence its metal-binding capabilities. Investigations into its complexation with vanadium(V) show that the system is best described as a series of tautomeric equilibria. nih.govelsevierpure.comacs.org Theoretical calculations have been performed on all tautomers of the 1:1 and 1:2 VO₂⁺/β-ala complexes with varying degrees of protonation. nih.govelsevierpure.comacs.org
Coordination Chemistry and Metal Ion Interactions
Ligand Properties and Metal Chelation Mechanisms
2-amino-N-hydroxypropanamide, also known as L-alaninehydroxamic acid, is a versatile bidentate ligand, capable of coordinating with metal ions through its amino and hydroxamic acid moieties. The specific coordination mode and the stability of the resulting complexes are highly dependent on the metal ion and the pH of the solution.
The primary coordination sites of this compound are the nitrogen and oxygen atoms of the hydroxamic acid group (-CONHOH) and the nitrogen atom of the amino group (-NH2). The hydroxamic acid moiety can deprotonate to form a hydroxamate anion (-CONHO⁻), which is a strong chelating agent. The presence of the α-amino group allows for the formation of a stable five-membered chelate ring with a metal ion. This dual functionality enables the molecule to act as a flexible ligand, adapting its coordination mode to the electronic and steric requirements of the metal center. The ligands are bound to the metals through the N atom of the α-amino group and the deprotonated NHO– group. researchgate.net
Hydroxamic acids, including this compound, are effective chelating agents for zinc(II) ions. u-szeged.hu In biological systems, zinc-binding groups are crucial for the function of many enzymes. The coordination with Zn(II) can lead to the formation of various complex species. For instance, studies on similar aminohydroxamic acids have shown the formation of ML2H, MLH, ML, MLOH, and ML2 complexes with Zn(II). researchgate.net The chelation typically involves the hydroxamate group, and the amino group can also participate in coordination, leading to stable complexes.
The interaction of this compound with iron(III) is of particular interest due to the role of hydroxamic acids as siderophores, which are iron-chelating compounds produced by microorganisms. Appreciable complex formation between iron(III) and L-alaninehydroxamic acid occurs even below pH 3. researchgate.net The coordination with Fe(III) is primarily through the hydroxamate oxygens. researchgate.net However, it has been noted that aminohydroxamic acids generally form less stable Fe(III) complexes compared to simple monohydroxamic acids. nih.gov This is attributed to the electron-withdrawing effect of the amino group and the electronic repulsion between the protonated amino group (NH3+) and the Fe(III) ion. nih.gov Despite this, the interaction can lead to the formation of mono- and bishydroxamato mononuclear complexes. nih.gov
The complexation of this compound with vanadium(V) in aqueous solutions has been extensively studied. rsc.orgrsc.orgresearchgate.net The equilibria between vanadium(V) and the ligand (referred to as β-alaninehydroxamic acid in some studies) have been investigated using potentiometric, spectrophotometric, and 51V NMR methods. rsc.orgresearchgate.net Complexes are formed between the VO₂⁺ ion and the deprotonated ligand over a wide pH range of 2.5 to 10.5. rsc.org The system is characterized by the formation of various protonated and deprotonated complexes with 1:1 and 1:2 metal-to-ligand ratios. rsc.orgnih.gov
At a pH below 3.5, the species [VO₂HL]⁺ and [VO₂H₃L₂]²⁺ coexist, with the former being predominant. rsc.org In the pH range of 3.5 to 7.0, the main species are [VO₂H₂L₂]⁺ and, to a lesser extent, [VO₂L]. rsc.org As the pH increases above 7, [VO₂H₂L₂]⁺ deprotonates to form [VO₂HL₂] and [VO₂L₂]⁻. rsc.org Above pH 9.5, the prevailing complex species are [VO₂H₋₁L]⁻ and [VO₂H₋₂L]²⁻, which are eventually replaced by HVO₄²⁻ above pH 10.5. rsc.org Theoretical calculations using density functional theory (DFT) have been employed to further understand the structures and thermodynamic properties of these vanadium complexes. nih.govresearchgate.net
Table 1: Vanadium(V) Complexes with this compound at Different pH Ranges
| pH Range | Predominant Complex Species |
| < 3.5 | [VO₂HL]⁺, [VO₂H₃L₂]²⁺ |
| 3.5 - 7.0 | [VO₂H₂L₂]⁺, [VO₂L] |
| > 7.0 | [VO₂HL₂], [VO₂L₂]⁻ |
| > 9.5 | [VO₂H₋₁L]⁻, [VO₂H₋₂L]²⁻ |
This table is based on data from reference rsc.org.
This compound forms complexes with a range of other transition metals. The coordination chemistry with Cu(II), Ni(II), and Co(II) has been studied in detail. rsc.org For these metal ions, chelation involves both the hydroxamate moiety and the amino group, and the formation of different complex species is pH-dependent. rsc.org
With Copper(II) , which generally forms the most stable complexes among the divalent transition metals, various species have been identified, including [CuL]⁺, [Cu₂(OH)L₂]⁺, [CuL₂], and [Cu(OH)L₂]⁻. researchgate.netrsc.org
For Nickel(II) , the formed complexes include [NiL]⁺, [NiL₂], and [Ni(OH)L₂]⁻. rsc.org
Cobalt(II) forms complexes such as [CoL]⁺, [CoL₂], [Co(OH)L₂]⁻, and a dinuclear species [Co₂L]³⁺. rsc.org
Studies have also been conducted on the complexation with Manganese(II) , Cadmium(II) , and Aluminium(III) . researchgate.netu-szeged.hu The Al(III) complexes are formed in a pH range of approximately 3 to 9, with coordination suggested to occur through the hydroxamate oxygens. researchgate.net
The interaction with Ruthenium(II) has been investigated in the context of half-sandwich type complexes with aminohydroxamates, where both [O,O] and mixed [O,O][N,N] chelated species can be formed. researchgate.net
Table 2: Identified Complex Species of this compound with Various Transition Metals
| Metal Ion | Identified Complex Species |
| Copper(II) | [CuL]⁺, [Cu₂(OH)L₂]⁺, [CuL₂], [Cu(OH)L₂]⁻ |
| Nickel(II) | [NiL]⁺, [NiL₂], [Ni(OH)L₂]⁻ |
| Cobalt(II) | [CoL]⁺, [CoL₂], [Co(OH)L₂]⁻, [Co₂L]³⁺ |
| Aluminium(III) | Formation of complexes in pH ~3-9 |
This table is based on data from references researchgate.netrsc.org. L⁻ represents the deprotonated ligand CH₃CH(NH₂)CONHO⁻.
Thermodynamic and Kinetic Aspects of Complex Formation
The formation of metal complexes with this compound is governed by thermodynamic and kinetic factors. The stability of the complexes is quantified by their formation constants (log K), which have been determined for several metal ions using potentiometric and spectrophotometric methods. rsc.org
Kinetic studies provide insights into the rates and mechanisms of complex formation. For instance, the aminolysis of anhydrides, a related reaction, has been shown to involve a change in the rate-determining step depending on the basicity of the amine. sci-hub.box While specific kinetic data for the complexation of this compound are not extensively detailed in the provided search results, the principles of ligand substitution reactions in coordination chemistry would apply. The rate of complex formation would depend on the lability of the aqua-ion of the metal and the concentration of the ligand. The study of the thermodynamics and kinetics of amino-acid radicals in proteins also provides a broader context for understanding electron transfer processes that can be relevant in the redox-active metal complexes of this ligand. nih.gov
Determination of Formation Constants and Equilibrium Studies
The stability of the complexes formed between this compound and various metal ions has been quantitatively assessed through the determination of their formation constants. These equilibrium studies are typically conducted in aqueous solutions under controlled conditions of temperature and ionic strength. Potentiometric and spectrophotometric titrations are the primary methods employed for these investigations. researchgate.netuni.wroc.pl
| Metal Ion | Species (p,q,r) | log β | Reference |
|---|---|---|---|
| Copper(II) | [CuL]+ (1,0,1) | 10.29 | rsc.org |
| [CuL2] (1,0,2) | 19.70 | rsc.org | |
| [Cu(OH)L2]- (1,-1,2) | 9.88 | rsc.org | |
| [Cu2(OH)L2]+ (2,-1,2) | 20.77 | rsc.org | |
| Nickel(II) | [NiL]+ (1,0,1) | 6.57 | rsc.org |
| [NiL2] (1,0,2) | 13.90 | rsc.org | |
| [Ni(OH)L2]- (1,-1,2) | 6.17 | rsc.org | |
| Cobalt(II) | [CoL]+ (1,0,1) | 6.42 | rsc.org |
| [CoL2] (1,0,2) | 10.96 | rsc.org | |
| [Co(OH)L2]- (1,-1,2) | 1.77 | rsc.org |
Metal-Ligand Stoichiometry and Proposed Coordination Modes
Investigations into the coordination chemistry of this compound have identified various metal-ligand stoichiometries, including mononuclear species like [ML]⁺ and [ML₂], as well as hydroxo complexes and polynuclear species, particularly with copper(II). researchgate.netrsc.org
The ligand, abbreviated as ahpr or L⁻ (in its deprotonated form, CH₃CH(NH₂)CONHO⁻), typically acts as a bidentate chelating agent. researchgate.netrsc.org The coordination mode is highly dependent on the specific metal ion and the pH of the solution. researchgate.netuni.wroc.pl
For Co(II), Ni(II), and Cu(II): Chelation generally involves the nitrogen atom of the α-amino group and the deprotonated hydroxamate group (-NHO⁻). researchgate.netrsc.org
For Copper(II): In the complexes [CuA₂]⁺ and the dinuclear [Cu₂A₂H₋₁]⁺, it is proposed that both the oxygen and nitrogen donor atoms of the ligand are involved in coordination. uni.wroc.pl However, in the species [CuA₂] and [CuA₂H₋₁]⁻, evidence suggests that only the nitrogen atoms are coordinated. uni.wroc.pl
For Nickel(II): Coordination of the nitrogen atoms is proposed for the planar complexes formed in the nickel(II)-ahpr system. uni.wroc.pl
For Iron(III) and Aluminium(III): In contrast to the divalent ions, coordination is suggested to occur through the two oxygen atoms of the hydroxamate group. uni.wroc.pl
For Vanadium(V): In complexes with the dioxovanadium(V) ion (VO₂⁺), coordination appears to involve only the hydroxamate group. researchgate.net
Table 2: Common Stoichiometries and Proposed Coordination Modes
| Metal Ion | Complex Stoichiometry | Proposed Coordination Mode | Reference |
|---|---|---|---|
| Cu(II) | [CuL]⁺, [CuL₂], [Cu(OH)L₂]⁻, [Cu₂(OH)L₂]⁺ | {Namino, Nhydroxamate} or {O, N} donors, pH-dependent | researchgate.netuni.wroc.pl |
| Ni(II) | [NiL]⁺, [NiL₂], [Ni(OH)L₂]⁻ | Nitrogen coordination, {Namino, Nhydroxamate} | researchgate.netuni.wroc.pl |
| Co(II) | [CoL]⁺, [CoL₂], [Co(OH)L₂]⁻, [Co₂L]³⁺ | {Namino, Nhydroxamate} | researchgate.netrsc.org |
| Fe(III), Al(III) | [FeL]²⁺, [AlL]²⁺ etc. | Hydroxamate {O, O} coordination | uni.wroc.pl |
| V(V) | [VO₂L], [VO₂L₂]⁻ | Hydroxamate {O, O} coordination | researchgate.net |
pH-Dependent Complexation Behavior and Speciation Modeling
The formation of metal complexes with this compound is critically dependent on pH. researchgate.net The ligand itself has protonation equilibria associated with its amino and hydroxamate groups, which directly influences which donor atoms are available for coordination at a given pH. Spectrophotometric studies provide clear evidence for the formation of different complex species as the pH of the solution changes. researchgate.net
The speciation (the distribution of a chemical element among its various chemical forms) can be modeled from experimental data. For instance, with vanadium(V), stable complexes are formed across a wide pH range of 2.5 to 10.5. mdpi.com At a pH below 3.5, the species [VO₂HL]⁺ is noted, while at a pH above 9.5, the deprotonated form [VO₂H₋₁L]⁻ is observed. mdpi.com A more detailed study with vanadium(V) identified the 1:2 complex [VO₂H₂L₂]⁺ in neutral medium, which can be further protonated in acidic conditions or deprotonated to [VO₂HL₂] and [VO₂L₂]⁻ in basic media. researchgate.net Above pH 9.5, species such as [VO₂H₋₁L]⁻ and [VO₂H₋₂L]²⁻ become the prevailing forms. researchgate.net
For other metal ions, complexation also occurs in specific pH windows:
Iron(III): Appreciable complex formation begins even below pH 3. uni.wroc.pl
Aluminium(III): Complexes are primarily formed in the pH range of approximately 3 to 9. uni.wroc.pl
Cobalt(II) and Zinc(II): Stable complexes are typically observed between pH 5.0 and 8.5. uni.wroc.pl
This pH-dependent behavior underscores the importance of controlling acidity when studying or utilizing the chelating properties of this ligand.
Table 3: pH-Dependent Speciation of Metal-2-amino-N-hydroxypropanamide Complexes
| Metal Ion | pH Range | Predominant Species | Reference |
|---|---|---|---|
| Vanadium(V) | < 3.5 | [VO₂HL]⁺ | mdpi.com |
| Neutral | [VO₂L], [VO₂H₂L₂]⁺ | researchgate.net | |
| Basic | [VO₂HL₂], [VO₂L₂]⁻ | researchgate.net | |
| > 9.5 | [VO₂H₋₁L]⁻, [VO₂H₋₂L]²⁻ | researchgate.netmdpi.com | |
| Iron(III) | < 3 | Appreciable complexation begins | uni.wroc.pl |
| Aluminium(III) | ~3 - 9 | Various Al(III)-ligand complexes | uni.wroc.pl |
| Co(II), Zn(II) | ~5.0 - 8.5 | [CoL]⁺, [CoL₂], [ZnL]⁺, [ZnL₂] | uni.wroc.pl |
Structural Characterization of Metal Complexes in Solution and Solid State
The structures of metal complexes involving this compound have been investigated primarily in aqueous solution, with fewer studies reporting on isolated solid-state structures.
In Solution: Spectroscopic techniques are paramount for elucidating the structure of these complexes in solution.
UV-Visible Spectroscopy: This method is used to monitor the formation of different complexes as a function of pH and to estimate the coordination geometry around the metal ion. researchgate.net For example, analysis of the electronic spectra of copper(II) and nickel(II) complexes suggests a weak tetragonal geometry for species like [CuL₂] and a square-planar geometry for [NiL₂]. researchgate.net
Nuclear Magnetic Resonance (NMR): For diamagnetic or suitable paramagnetic complexes, NMR provides detailed structural information. In the case of vanadium(V) complexes, ⁵¹V NMR spectroscopy, combined with Density Functional Theory (DFT) calculations, has been a powerful tool. researchgate.netosti.gov These studies have allowed for the proposal of specific structures, such as a distorted trigonal bipyramidal geometry for the 1:1 VO₂⁺/ligand complex and an octahedral structure for the 1:2 complex in neutral solution. researchgate.net
In Solid State: While solid-state characterization by single-crystal X-ray diffraction is the definitive method for determining molecular structure, there is a lack of specific published crystal structures for metal complexes of this compound itself in the reviewed literature. However, studies on closely related α-aminohydroxamic acid complexes, such as bis(glycinohydroxamato)nickel(II), have been reported, providing valuable insight into potential coordination modes, including a novel coordination via the nitrogen atom of the deprotonated hydroxamate group.
The comprehensive characterization in solution, combining thermodynamic, spectroscopic, and computational data, provides a robust understanding of the structural aspects of how this compound interacts with metal ions.
Biological Activities and Molecular Mechanisms
Enzyme Inhibition Studies
The core of 2-amino-N-hydroxypropanamide's biological effects lies in its capacity to inhibit specific enzymes. The hydroxamic acid moiety (-CONHOH) present in this compound is a key structural feature that enables it to chelate metal ions, particularly zinc, which is a critical cofactor in the active sites of many enzymes. This interaction often leads to the potent and often selective inhibition of these enzymes.
Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in physiological processes like tissue remodeling, but their dysregulation is implicated in diseases such as cancer and arthritis. The hydroxamic acid group in derivatives of this compound can effectively bind to the zinc ion in the active site of MMPs, leading to their inhibition.
Research has demonstrated the potential of N-hydroxybutanamide derivatives as MMP inhibitors. For instance, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has shown inhibitory activity against MMP-2, MMP-9, and MMP-14 with an IC50 of approximately 1 to 1.5 μM. unisi.it Another study highlighted a cyclic hydroxamic acid compound, pyridoxatin, which exhibited an IC50 for gelatinase A (MMP-2) inhibition of 15.2 μM. unisi.it
Table 1: Inhibitory Activity of N-Hydroxypropanamide Derivatives against MMP-2
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2 | ~1 - 1.5 |
| Pyridoxatin | MMP-2 | 15.2 |
Histone Deacetylase (HDAC) Inhibition (e.g., HDAC1, HDAC6, HDAC8)
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. This action leads to chromatin condensation and repression of gene transcription. HDAC inhibitors have emerged as a promising class of anti-cancer agents. The hydroxamic acid moiety is a well-established zinc-binding group for potent HDAC inhibition.
Studies have shown that hydroxamic acid derivatives can exhibit significant inhibitory activity against various HDAC isoforms. For example, the compound YSL-109, a hydroxamic acid derivative, displayed potent and selective inhibition of HDAC6 with an IC50 value of 0.537 nM. nih.govresearchgate.net Its inhibitory activity against HDAC8 was also notable with an IC50 of 2.24 µM, while it was a much weaker inhibitor of HDAC1 (IC50 = 259.439 µM). nih.govresearchgate.net Another compound, PCI-34051, has been identified as a selective and potent HDAC8 inhibitor with an IC50 of 0.01 µM, while showing significantly lower potency against HDAC1 (IC50 = 4 µM) and HDAC6 (IC50 = 2.9 µM). researchgate.net Furthermore, pyrimidine-based hydroxamic acids have also been investigated, with one derivative showing IC50 values of 16.6 µM and 1.2 µM against HDAC4 and HDAC8, respectively. beilstein-journals.org
Table 2: Inhibitory Activity of N-Hydroxypropanamide Derivatives against HDACs
| Compound | Target Enzyme | IC50 |
|---|---|---|
| YSL-109 | HDAC1 | 259.439 µM |
| YSL-109 | HDAC6 | 0.537 nM |
| YSL-109 | HDAC8 | 2.24 µM |
| PCI-34051 | HDAC1 | 4 µM |
| PCI-34051 | HDAC6 | 2.9 µM |
| PCI-34051 | HDAC8 | 0.01 µM |
| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC8 | 1.2 µM |
Beta-Secretase (BACE) Inhibition and Amyloid Precursor Protein (APP) Processing Modulation
Beta-secretase (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease. BACE1 cleaves the amyloid precursor protein (APP), initiating the cascade of events that results in Aβ formation. Therefore, inhibiting BACE1 is a major therapeutic strategy for Alzheimer's disease.
Various compounds have been developed as BACE1 inhibitors. For instance, a guanidine-based inhibitor, E2609 (Elenbecestat), has an IC50 of 27 nM. nih.gov Another compound, with a fused thioamidine ring, has been reported to lower amyloid-beta load. nih.gov Natural compounds have also shown BACE1 inhibitory activity; for example, a triflavonoid from Selaginella doederleinii was found to be a potent BACE1 inhibitor with an IC50 of 0.75 µM. nih.gov While specific data for this compound is limited, the development of small molecule inhibitors remains an active area of research.
Table 3: Inhibitory Activity of Various Compounds against BACE1
| Compound | Target Enzyme | IC50 |
|---|---|---|
| E2609 (Elenbecestat) | BACE1 | 27 nM |
| Acyl guanidine (B92328) derivative (Compound 8) | BACE1 | 0.32 nM |
| Selagin triflavonoid (Compound 33) | BACE1 | 0.75 µM |
Gamma-Aminobutyric Acid (GABA) Uptake Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). Inhibition of GABA uptake can prolong the inhibitory effect of GABA, which is a therapeutic approach for conditions like epilepsy.
Derivatives of nipecotic acid are well-known GABA uptake inhibitors. For example, (R)-nipecotic acid non-selectively inhibits both neuronal and glial GABA uptake with IC50 values of 12 µM and 16 µM, respectively. nih.gov A derivative of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) has shown selectivity for glial GABA uptake (IC50 = 40 µM) over neuronal uptake (IC50 = 500 µM). nih.gov
Table 4: Inhibitory Activity of Compounds on GABA Uptake
| Compound | Target | IC50 (µM) |
|---|---|---|
| (R)-Nipecotic acid | Neuronal GABA uptake | 12 |
| (R)-Nipecotic acid | Glial GABA uptake | 16 |
| exo-THPO derivative | Glial GABA uptake | 40 |
| exo-THPO derivative | Neuronal GABA uptake | 500 |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity.
Various classes of compounds have been investigated as PTP1B inhibitors. Suramin, a known PTP1B inhibitor, has a reported IC50 value of 16.34 µM. mdpi.com Natural products have also shown PTP1B inhibitory activity. For instance, ursolic acid, tormentic acid, and palmitic acid, isolated from Agrimonia pilosa, displayed inhibitory effects on PTP1B with IC50 values of 3.47 ± 0.02, 0.50 ± 0.06, and 0.10 ± 0.03 μM, respectively. nih.gov
Table 5: Inhibitory Activity of Various Compounds against PTP1B
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Suramin | PTP1B | 16.34 |
| Ursolic acid | PTP1B | 3.47 ± 0.02 |
| Tormentic acid | PTP1B | 0.50 ± 0.06 |
| Palmitic acid | PTP1B | 0.10 ± 0.03 |
Succinate (B1194679) Dehydrogenase (SDH) Enzyme Inhibition
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, plays a crucial role in cellular energy metabolism. It catalyzes the oxidation of succinate to fumarate (B1241708) in the Krebs cycle. Inhibition of SDH can have significant effects on cellular respiration and is a target for certain fungicides and potentially for therapeutic intervention in some diseases.
Neurobiological Activity
The potential effects of this compound on the central nervous system have been a subject of interest, given the broad biological activities of hydroxamic acids.
Hydroxamic acids as a chemical class are being investigated for their potential as neuroprotective agents. nih.govresearchgate.net However, specific studies detailing the neuroprotective mechanisms of this compound are not available in the current scientific literature.
While some hydroxamic acid derivatives have been explored for their analgesic properties, there is a lack of specific research on the analgesic and antinociceptive actions of this compound in preclinical pain models. unl.ptovid.com
Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in neurons, and modulation of these channels can have significant effects on neuronal excitability. At present, there are no available studies that specifically investigate the interaction of this compound with neuronal voltage-dependent sodium channels.
The aggregation of beta-amyloid (Aβ) peptides is a pathological hallmark of Alzheimer's disease. While some hydroxamic acids are being explored for their therapeutic potential in Alzheimer's disease, research specifically demonstrating that this compound reduces beta-amyloid levels in vitro is not currently available. ethernet.edu.et One study investigated the complex-forming properties of L-α-alaninehydroxamic acid with amyloid β peptide, which is a fundamental step in understanding potential interactions, but this does not directly demonstrate a reduction in Aβ levels.
Antiproliferative and Antitumor Research
The potential of this compound derivatives as anticancer agents is an area of active investigation. The mechanisms explored primarily involve the inhibition of processes crucial for tumor growth and metastasis, such as cell migration and the activity of key enzymes.
Tumor cell migration and invasion are critical steps in the metastatic cascade, and inhibiting these processes is a key strategy in cancer therapy. Research has shown that various enzyme inhibitors can effectively block the pathways that facilitate cancer cell motility. For instance, the inhibition of aminopeptidases on the surface of tumor cells has been demonstrated to prevent the degradation of the extracellular matrix, a crucial step for invasion. nih.gov Compounds like bestatin (B1682670) and actinonin (B1664364) suppress the invasive potential of fibrosarcoma cells by targeting aminopeptidase (B13392206) N. nih.gov
Furthermore, the matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are essential for breaking down the basement membrane, allowing cancer cells to invade surrounding tissues. nih.gov The inhibition of signaling pathways that regulate these enzymes, such as mTORC1/2, has been shown to reduce the migration of cholangiocarcinoma cells. While direct studies on this compound are limited in this specific context, its structural similarity to other amino acid-based enzyme inhibitors suggests that its potential to interfere with these migratory and invasive pathways warrants further investigation.
A primary mechanism for the antitumor activity of this compound derivatives is through enzyme inhibition, largely attributed to the hydroxamic acid (-CONHOH) moiety. This functional group acts as a powerful chelator of metal ions, particularly zinc (Zn²⁺) and nickel (Ni²⁺), which are essential cofactors in the active sites of many enzymes vital for cancer cell survival. nih.govmdpi.com
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that are frequently overexpressed in various cancers. mdpi.com They play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes. nih.gov Hydroxamic acid-based compounds are among the most potent classes of HDAC inhibitors (HDACis). mdpi.com They function by binding to the zinc ion within the catalytic pocket of the HDAC enzyme, thereby blocking its activity. ingentaconnect.com This inhibition leads to histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis in cancer cells. nih.gov Several hydroxamate-based HDACis, such as Vorinostat and Panobinostat, are approved for cancer treatment. researchgate.net
Urease Inhibition: Certain cancers are associated with infections by urease-producing bacteria, such as Helicobacter pylori in the case of gastric cancer. clinmedjournals.org Urease, a nickel-dependent metalloenzyme, is essential for the survival of these pathogens in the acidic environment of the stomach. nih.gov Hydroxamic acids, including acetohydroxamic acid, function as effective urease inhibitors by complexing the nickel ions in the enzyme's active site, thereby disrupting its function. nih.gov This inhibitory action presents a potential therapeutic strategy for infection-related cancers.
Table 1: Key Enzymes Targeted by Hydroxamate-Based Inhibitors in Cancer Research
| Enzyme | Metal Cofactor | Role in Cancer | Inhibition Mechanism |
|---|---|---|---|
| Histone Deacetylases (HDACs) | Zinc (Zn²⁺) | Regulates gene expression; often silences tumor suppressor genes. mdpi.com | The hydroxamate group chelates the zinc ion in the active site, preventing histone deacetylation. ingentaconnect.com |
| Urease | Nickel (Ni²⁺) | Associated with pathogens (e.g., H. pylori) linked to gastric cancer. clinmedjournals.org | The hydroxamate group binds to nickel ions, inactivating the enzyme. nih.gov |
| Aminopeptidases | Zinc (Zn²⁺) | Involved in tumor cell invasion, proliferation, and angiogenesis. nih.gov | Inhibitors block the active site, preventing degradation of the extracellular matrix. nih.gov |
| Matrix Metalloproteinases (MMPs) | Zinc (Zn²⁺) | Degrade the extracellular matrix, facilitating tumor invasion and metastasis. nih.gov | Inhibitors bind to the catalytic zinc ion, blocking enzyme activity. nih.gov |
Antimicrobial and Antifungal Investigations
Derivatives of this compound have been investigated for their potential to combat microbial and fungal infections. Studies on structurally related compounds, such as 2-amino-N-hydroxybenzamides, have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. acs.org
The antimicrobial action of these compounds may stem from multiple mechanisms. The hydroxamic acid moiety can act as a siderophore, chelating essential iron ions and depriving microbes of this critical nutrient. Additionally, the amino acid backbone could interfere with microbial cellular processes. For instance, certain D-amino acids can be incorporated into the peptidoglycan layer of the bacterial cell wall, disrupting its integrity and leading to cell death.
In the realm of antifungal research, targeting amino acid biosynthesis pathways is a recognized strategy, as these pathways are essential for fungi but not for humans. The development of peptides and amino acid derivatives that disrupt fungal cell structures or interfere with essential biosynthetic pathways is a promising area. For example, 3'-amino modifications to nucleoside analogues have been shown to significantly enhance antifungal activity, particularly against the Aspergillus genus.
Anti-inflammatory Effects
Compounds containing a hydroxamic acid group have demonstrated significant anti-inflammatory properties. This activity is often linked to the inhibition of key enzymes involved in the inflammatory cascade. One major target is lipoxygenase (LOX), an iron-containing enzyme that catalyzes the production of leukotrienes, which are potent mediators of inflammation. clinmedjournals.orgacs.org By chelating the iron atom in the LOX active site, hydroxamic acids can block leukotriene synthesis. acs.org
Furthermore, the anti-inflammatory effects of hydroxamic acids are also connected to their ability to inhibit HDACs. nih.govresearchgate.net HDAC inhibitors can suppress the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.gov This is achieved by modulating the activity of key transcription factors that regulate inflammatory gene expression, including NF-κB. By preventing the deacetylation of target proteins, HDAC inhibitors can effectively dampen the inflammatory response, making them a subject of interest for treating various inflammatory diseases. nih.govnih.gov
Antioxidant Properties
The antioxidant capacity of a molecule refers to its ability to neutralize harmful free radicals and reactive oxygen species (ROS), which can cause cellular damage. The antioxidant potential of compounds like this compound can be attributed to its amino acid component. While some amino acids, such as cysteine and tryptophan, are known to have strong antioxidant capacities, the contribution of the alanine (B10760859) backbone is generally considered modest.
The evaluation of antioxidant activity is typically performed using a panel of standardized in vitro assays, each based on a different chemical principle. These tests measure the ability of a compound to scavenge free radicals or reduce an oxidant.
Table 2: Common Assays for Evaluating Antioxidant Capacity
| Assay | Principle | Measured Outcome |
|---|---|---|
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | A color change from deep violet to pale yellow, measured spectrophotometrically. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. | A decolorization of the blue-green ABTS radical solution. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | A Single Electron Transfer (SET)-based method that measures the reduction of a ferric-ligand complex (Fe³⁺) to the ferrous form (Fe²⁺) by antioxidants at acidic pH. | The formation of an intense blue-colored complex, measured by absorbance. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. | The decay of fluorescence over time; the antioxidant capacity is quantified by the area under the curve. |
Anticonvulsant Activity and Associated Mechanistic Insights
A significant body of research has explored the anticonvulsant potential of α-aminoamide derivatives, a class to which this compound belongs. Studies on a series of structurally related 2-aminoacetamide derivatives have demonstrated notable anticonvulsant activity in established animal models of epilepsy. nih.govresearchgate.net
These compounds have shown efficacy in protecting against seizures in the maximal electroshock (MES) test, which is considered a model for generalized tonic-clonic seizures. nih.gov Activity has also been observed in chemically induced seizure models, including the bicuculline (B1666979) and picrotoxin (B1677862) tests, which involve antagonism of the GABAergic system. nih.gov
The precise mechanism of action for these anticonvulsant effects is still under investigation. However, evidence suggests that it may involve the modulation of neuronal ion channels. Research indicates that the anticonvulsant activity may be partially due to an interaction with voltage-dependent sodium channels. nih.govresearchgate.net This is supported by findings that these compounds can partially block the veratridine-induced release of the excitatory neurotransmitter aspartate from cortical synaptosomes. nih.gov This suggests a mechanism that stabilizes neuronal membranes and reduces excessive electrical activity in the brain, which is characteristic of seizures.
Table 3: Anticonvulsant Activity of Representative 2-Aminoacetamide Derivatives
| Compound Type | Animal Model | Test | Activity Noted | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| Bicyclic-substituted aminoacetamides | Mouse | Maximal Electroshock (MES) | Active (ED₅₀ < 100 mg/kg) | Partial interaction with voltage-dependent sodium channels. nih.govresearchgate.net | nih.gov |
| Bicyclic-substituted aminoacetamides | Mouse | Bicuculline-induced seizures | Active | Modulation of GABAergic neurotransmission. | nih.gov |
| Bicyclic-substituted aminoacetamides | Mouse | Picrotoxin-induced seizures | Active | Modulation of GABAergic neurotransmission. | nih.gov |
| Functionalized α-aminoamides | Rat | Maximal Electroshock (MES) | Excellent seizure protection. | Not specified, but related compounds often target ion channels. | |
| Functionalized α-aminoamides | Mouse | 6 Hz Seizure Test | Excellent seizure protection. | Considered a model for therapy-resistant focal seizures. |
Insulinomimetic Activity (for related aminohydroxamic acids)
While direct studies on the insulinomimetic activity of this compound are not extensively available in the reviewed literature, the insulinotropic effects of structurally related amino acids, particularly L-alanine, have been investigated. Research indicates that certain amino acids can stimulate insulin secretion from pancreatic β-cells.
Early studies dating back to the 1960s demonstrated that an intravenous infusion of a mixture of essential L-amino acids could increase plasma insulin concentrations, subsequently lowering blood glucose levels in healthy individuals. nih.gov This insulinotropic effect was also observed with the infusion of single amino acids, though the capacity to stimulate insulin secretion varied significantly among them. nih.gov
More recent research has focused on the specific role of L-alanine. It has been shown to be a potent stimulus for insulin secretion, especially in the presence of glucose. nih.gov Studies using clonal pancreatic β-cell lines have demonstrated that these cells substantially metabolize L-alanine. nih.gov This metabolism is crucial for its effect on insulin secretion. The stimulatory effects of L-alanine on insulin secretion were found to be diminished when the oxidative phosphorylation in β-cells was inhibited, highlighting the importance of cellular metabolism in this process. nih.gov
Furthermore, L-alanine has been observed to enhance glucose metabolism in pancreatic β-cells. When L-alanine is present, the utilization rate of glucose can increase significantly. nih.gov This synergistic effect with glucose leads to a more pronounced increase in plasma insulin concentrations compared to the effects of either substance alone. nih.gov The enhanced entry of pyruvate (B1213749) (derived from glucose) into the tricarboxylic acid (TCA) cycle in the presence of L-alanine is thought to boost the generation of key metabolites like ATP, which in turn affects the insulin secretory process. nih.gov
The mechanism by which amino acids, in general, regulate insulin secretion involves their impact on β-cells, leading to an increase in the ATP/ADP ratio. This change suppresses ATP-sensitive potassium channels and activates voltage-gated Ca2+ channels, resulting in an influx of calcium that triggers the exocytosis of insulin granules. nih.gov
The following table summarizes the findings from a study on a clonal pancreatic β-cell line (BRIN-BD11), illustrating the effects of D-glucose and L-alanine on insulin secretion.
| Stimulus | Concentration (mmol/l) | Insulin Secretion (ng/10^6 cells/20 min) |
| D-Glucose | 1.1 | ~0.5 |
| D-Glucose | 16.7 | ~2.5 |
| L-Alanine | 0.5 | ~0.8 |
| L-Alanine | 10 | ~2.0 |
| D-Glucose + L-Alanine | 1.1 + 10 | ~2.5 |
| D-Glucose + L-Alanine | 16.7 + 10 | ~5.0 |
Computational and Theoretical Research
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are employed to predict molecular properties that can be challenging to measure experimentally. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its energy and electronic structure.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.netduke.edu It is particularly useful for predicting various molecular properties, including NMR chemical shifts and the relative stability of tautomers. nih.govruc.dk
NMR Chemical Shifts: DFT can accurately predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. researchgate.netnih.gov By calculating the magnetic shielding of each nucleus, researchers can generate a theoretical NMR spectrum. Comparing these calculated shifts with experimental data helps confirm the molecule's structure. nih.gov Functionals like B3LYP, often paired with basis sets such as 6-311+G(2d,p), are commonly used for these calculations. nih.gov
| Atom | Hypothetical Calculated 13C Chemical Shift (ppm) | Hypothetical Calculated 1H Chemical Shift (ppm) |
|---|---|---|
| C=O (Carbonyl) | 172.5 | - |
| Cα (Alpha-carbon) | 55.8 | 3.8 |
| CH2OH (Hydroxymethyl) | 64.2 | 3.9 |
| NH2 (Amine) | - | 3.1 |
| NHOH (Hydroxyamide) | - | 8.5 (NH), 9.2 (OH) |
Tautomerism: Molecules containing amide or hydroxamic acid groups, like this compound, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. DFT calculations are instrumental in determining the relative energies and, therefore, the equilibrium populations of these tautomers. researchgate.netimist.ma For this compound, the primary tautomerism is the amide-imidol equilibrium. Calculations can reveal which form is more stable in the gas phase and how solvation might shift this preference. researchgate.netimist.ma The amino tautomer is generally computed to be more stable than the imino form in related systems. researchgate.net
| Tautomeric Form | Structure | Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| Amide (Keto) | ![]() | 0.0 (Reference) | The standard hydroxamic acid form. |
| Imidol (Enol) | ![]() | +12.5 | Isomer formed by proton transfer from the amide nitrogen to the carbonyl oxygen. |
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule that arise from rotation around its single bonds. For a flexible molecule like this compound, numerous conformers are possible. Computational methods are used to perform energy minimization, a process that adjusts the geometry of the molecule to find the lowest energy, and thus most stable, conformation. duke.edu This is achieved by exploring the potential energy surface of the molecule, identifying energy minima corresponding to stable conformers. researchgate.net Studies on similar molecules, such as the alanine (B10760859) dipeptide, have shown that DFT calculations can effectively map these conformational landscapes. duke.edu
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate these effects. researchgate.net Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.govnih.gov These models are computationally efficient and can be used to study how a solvent environment affects conformational preferences and tautomeric equilibria. researchgate.net For instance, solvation can shift the tautomeric preference toward the more polar imino species in some systems. researchgate.net Explicit solvation models, which involve simulating individual solvent molecules around the solute, provide a more detailed picture but are computationally more demanding.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target. mdpi.comresearchgate.net
Molecular docking simulations place the this compound molecule into the active site of a target protein to predict its binding mode. rsc.orgnih.gov The algorithm samples a large number of possible orientations and conformations of the ligand within the binding pocket and scores them based on how well they fit. nih.gov The resulting poses reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the protein-ligand complex. biorxiv.org For example, in a study of related hydroxypropanamide derivatives designed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), docking revealed that the ligand's indolyl group could fit into a hydrophobic pocket, while other parts of the molecule formed conventional hydrogen bonds with amino acid residues like Asn119. mdpi.com
| Interaction Type | Potential Functional Group on Ligand | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond (Donor) | Amine (-NH2), Hydroxyl (-OH) | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Carbonyl (C=O), Hydroxyl (-OH) | Asparagine, Glutamine, Arginine |
| Hydrophobic Interaction | Alkyl backbone (-CH-) | Leucine, Isoleucine, Valine |
| Electrostatic Interaction | Amine (-NH3+) | Aspartate, Glutamate |
A primary goal of molecular docking and other computational methods is to predict the binding affinity between a ligand and its receptor. nih.gov Docking programs use scoring functions to estimate the binding free energy, typically expressed in kcal/mol. nih.gov A more negative score generally indicates a stronger predicted binding affinity. While these scores provide a valuable estimation, more rigorous methods like Molecular Dynamics (MD) simulations followed by free energy calculations can yield more accurate predictions of binding affinity. nih.govnih.gov The ability to accurately predict ligand-receptor affinity is crucial in the lead optimization stage of drug development, helping to prioritize compounds for synthesis and experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is founded on the principle that the biological effect of a compound is a function of its physicochemical and structural properties. For derivatives of this compound and other hydroxamic acids, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic efficacy, often as enzyme inhibitors. nih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net The process begins with creating 2D or 3D models of the compounds, followed by energy minimization to achieve the most stable conformation, often using molecular mechanics (e.g., MM+) and semi-empirical methods. nih.gov From these optimized structures, a wide array of descriptors can be calculated. nih.gov These descriptors are broadly categorized into physicochemical and quantum chemical types.
Physicochemical Descriptors: These describe properties such as lipophilicity (e.g., logP), molar volume, solubility, polar surface area, and molecular weight. mdpi.com They provide insights into the compound's pharmacokinetics, including absorption and distribution.
Quantum Chemical Descriptors: Derived from quantum mechanics calculations (like Density Functional Theory, DFT), these descriptors characterize the electronic properties of a molecule. mdpi.com Common examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic charges on individual atoms. nih.govmdpi.com These descriptors are crucial for understanding a molecule's reactivity and its ability to participate in interactions with a biological target. nih.gov
The table below details some of the descriptors commonly employed in QSAR studies of hydroxamic acid derivatives and their general significance.
| Descriptor Category | Descriptor Example | Significance in Drug Action |
| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |
| Dipole Moment | Influences polar interactions and solubility. | |
| Topological | Wiener Index | Describes molecular branching and size. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting membrane permeability. |
| Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding. | |
| Polar Surface Area (PSA) | Predicts transport properties and blood-brain barrier penetration. |
A large number of descriptors are typically calculated, and a critical step is the selection of a smaller, relevant subset that has the most significant correlation with biological activity, while avoiding inter-correlation between descriptors. nih.govnih.gov
Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values) of the compounds. researchgate.net
Multiple Linear Regression (MLR): MLR is a widely used statistical technique to generate a linear equation that describes the relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors). nih.govresearchgate.net Stepwise regression is often employed to systematically add or remove descriptors to find the most statistically significant model. researchgate.net The resulting QSAR model takes the form of a linear equation, providing a straightforward and interpretable relationship between structure and activity. imrpress.com
Genetic Function Algorithm (GFA): The Genetic Algorithm is an optimization technique inspired by natural evolution. nih.gov In QSAR, GA is used to select an optimal subset of descriptors from a large pool that will build the most predictive model, often in conjunction with MLR. researchgate.netnih.gov It creates an initial population of QSAR equations and uses processes like crossover and mutation to "evolve" them over generations, ultimately converging on models with superior predictive performance. researchgate.net This approach is particularly effective at exploring vast descriptor spaces to find robust combinations that might be missed by simpler methods. nih.gov
The following table compares the characteristics of these two common model development techniques.
| Feature | Multiple Linear Regression (MLR) | Genetic Function Algorithm (GFA) |
| Methodology | Statistical method to create a linear equation. researchgate.net | Evolutionary algorithm for variable selection and optimization. nih.gov |
| Descriptor Selection | Often uses stepwise methods to include/exclude variables. researchgate.net | Selects optimal combinations of descriptors from a large pool. researchgate.net |
| Primary Advantage | Simplicity and ease of interpretation. imrpress.com | Robustness; ability to search large descriptor spaces effectively. nih.gov |
| Common Use | Developing initial, interpretable QSAR models. | Building highly predictive and robust models for larger datasets. |
A developed QSAR model is not useful unless its reliability and predictive power are rigorously validated. nih.gov Validation is a crucial step to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. nih.govresearchgate.net Validation is typically performed using internal and external methods. nih.govmdpi.com
Internal Validation: This process assesses the robustness and stability of the model using only the training dataset (the data used to build the model). The most common method is leave-one-out cross-validation (LOO-CV). nih.gov In LOO-CV, a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. researchgate.net This is repeated for every compound, and the resulting cross-validated correlation coefficient (Q²) is calculated. A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. researchgate.net
External Validation: This is the most stringent test of a model's predictive power. nih.gov The initial dataset is split into a training set (typically 70-80% of the compounds) to build the model and an external test set (the remaining 20-30%) that is not used in model development. nih.gov The validated model is then used to predict the activity of the compounds in the test set. The predictive ability is quantified by the predictive R² (R²_pred). mdpi.com A high R²_pred value confirms that the model can be generalized to new chemical entities. nih.gov
Several statistical metrics are used to evaluate a QSAR model's quality, as summarized in the table below. For example, a 2D-QSAR study on N-hydroxypropenamide derivatives, structurally related to this compound, yielded a robust model with an R² of 0.905. jprdi.vn
| Statistical Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model for the training set. researchgate.net | > 0.6 |
| Cross-validated R² | Q² or R²_CV | Measures the internal predictive ability of the model. nih.govresearchgate.net | > 0.5 |
| Predictive R² | R²_pred | Measures the predictive ability for an external test set. mdpi.com | > 0.6 |
| Root Mean Square Error | RMSE | Represents the average deviation between predicted and experimental values. jprdi.vn | As low as possible |
| F-test value | F | A measure of the statistical significance of the model. nih.gov | High value |
Predictive Computational Tools in Drug Discovery Research
Beyond QSAR, a suite of predictive computational tools is employed in drug discovery research involving compounds like this compound. These methods are essential for increasing the efficiency and reducing the high costs and long timelines associated with pharmaceutical R&D. researchgate.net For hydroxamic acid derivatives, which are known to act as metalloenzyme inhibitors, these tools are particularly valuable. acs.orgnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as an enzyme or receptor. For this compound derivatives, docking studies can elucidate how the hydroxamic acid moiety chelates the metal ion (e.g., Zn²⁺) in the active site of enzymes like histone deacetylases (HDACs) and identify other key binding interactions. jprdi.vneurjchem.com
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to exert a specific biological effect. These models serve as 3D queries to search large chemical databases for novel, potentially active compounds. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. This allows researchers to analyze the stability of a ligand-receptor complex, providing a more dynamic and realistic view of the binding interactions than static docking poses can offer. tandfonline.com
In Silico Toxicology Prediction: Computational tools can predict the potential toxicity or adverse effects of drug candidates early in the discovery process. For hydroxamic acids, which have raised concerns about potential mutagenicity, tools can be used to assess this risk computationally, guiding the design of safer analogues. acs.orgtandfonline.com
Together, these predictive tools provide a comprehensive computational platform to design, screen, and optimize lead compounds, accelerating the journey from initial concept to a potential new drug.
Applications in Medicinal Chemistry Research and Drug Design
Development of Enzyme Inhibitors (e.g., for metalloenzymes)
The primary application of 2-amino-N-hydroxypropanamide in medicinal chemistry is as a core structure for the development of enzyme inhibitors, particularly for zinc-dependent metalloenzymes. The hydroxamic acid group (-CONHOH) is a powerful zinc-binding group (ZBG) that can chelate the catalytic zinc ion (Zn²⁺) in the active site of these enzymes, effectively blocking their activity. wikipedia.orgnih.gov
Derivatives of L-alanine hydroxamate have been synthesized and evaluated as potent inhibitors of several metalloenzymes. For instance, a series of sulfonylated L-alanine hydroxamate derivatives were developed as inhibitors of Clostridium histolyticum collagenase, a zinc-dependent metalloproteinase. nih.gov Research showed that these hydroxamate derivatives were significantly more potent—by a factor of 100 to 500—than their corresponding carboxylate counterparts. nih.gov The potency of these inhibitors is heavily influenced by the nature of the substituents attached to the core alanine (B10760859) hydroxamate structure. To achieve strong binding, the inhibitor must incorporate hydrophobic moieties that can interact with specific subsites (P(2') and P(3')) of the enzyme. nih.gov
Matrix metalloproteinases (MMPs) are a major family of metalloenzymes that are overexpressed in numerous pathological conditions, including cancer and arthritis. wikipedia.org The alanine hydroxamate scaffold has been instrumental in designing MMP inhibitors. The general mechanism involves the hydroxamate group binding to the active site zinc, blocking the enzyme's ability to degrade extracellular matrix components. wikipedia.org
| Enzyme Target | Derivative Class | Key Findings |
| Clostridium histolyticum Collagenase (ChC) | Sulfonylated L-alanine hydroxamates | 100-500 times more active than corresponding carboxylates. Potency depends on hydrophobic substitutions. nih.gov |
| Matrix Metalloproteinases (MMPs) | General hydroxamate-based inhibitors | The hydroxamate group acts as a potent zinc-chelating agent, blocking the enzyme's catalytic activity. wikipedia.org |
| Aminopeptidase (B13392206) N (APN) | Alanine hydroxamic acid derivatives | Certain derivatives showed potent inhibition of APN, a target for anticancer therapy. |
Design of Peptidomimetics
Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability or better binding affinity. The this compound structure is an excellent starting point for creating peptidomimetics that target peptidases (enzymes that break down peptides).
By incorporating the alanine hydroxamate core, medicinal chemists can design molecules that resemble the natural peptide substrate of an enzyme. However, instead of being cleaved by the enzyme, the hydroxamate group binds to the active site metal ion, inhibiting the enzyme. This strategy combines substrate recognition with potent inhibition. For example, in the design of MMP inhibitors, the alanine hydroxamate moiety can replace a scissile peptide bond while other parts of the molecule are modified to mimic the side chains of amino acids that fit into the enzyme's specificity pockets. nih.gov This approach allows for the creation of highly specific and potent inhibitors that retain the desirable binding characteristics of a natural peptide substrate but are resistant to metabolic degradation.
Utilization as Chemical Probes in Biological Systems
While this compound itself is a simple scaffold, its core functional group, the hydroxamic acid moiety (-CONHOH), is a critical component in the design of sophisticated chemical probes for biological systems. The primary utility of the hydroxamic acid group in this context is its powerful ability to chelate metal ions. unimore.it This function makes it an excellent metal-binding group (MBG) for probing the active sites of metalloenzymes. mdpi.com
Derivatives containing the hydroxamic acid feature have been extensively developed as inhibitors and probes for several enzyme families:
Matrix Metalloproteinases (MMPs): The hydroxamic acid group serves as a strong zinc-binding group (ZBG), enabling high-affinity binding to the zinc ion in the active site of MMPs. nih.gov This interaction is central to the design of MMP inhibitors used to probe the roles of these enzymes in tissue remodeling and disease. nih.gov
Histone Deacetylases (HDACs): HDACs are also zinc-dependent enzymes. Peptide-based probes incorporating a hydroxamic acid in place of an acetyl-lysine residue have been developed as powerful chemical tools. nih.govacs.org These probes act as inhibitory mimics, allowing researchers to investigate the substrate selectivity and function of specific HDAC corepressor complexes. nih.govacs.org
Tyrosinase: This enzyme contains a dicopper cofactor in its active site. Research has shown that hydroxamic acid is a potent MBG that can interact with these copper atoms, leading to the inhibition of the enzyme. mdpi.com This makes hydroxamate-containing molecules useful probes for studying melanin (B1238610) synthesis and developing agents for pigmentation disorders. mdpi.com
In these applications, the α-amino hydroxamate structure serves as a key pharmacophore that allows the chemical probe to effectively target and interact with the metallic centers of enzymes, thereby helping to elucidate their biological functions.
Bioconjugation Strategies for Molecular Labeling and Functionalization
The structure of this compound offers two key functional groups that can be leveraged in bioconjugation strategies: the primary amine and the hydroxamic acid.
The primary amine (-NH₂) is a versatile and commonly targeted functional group for molecular labeling. It is nucleophilic and readily accessible for reaction. thermofisher.com Standard bioconjugation chemistries that can be applied to the amino group of this compound include:
Amidation: Reaction with N-hydroxysuccinimide (NHS) esters results in the formation of a stable amide bond, a widely used method for linking molecules to proteins or other biomolecules. thermofisher.com
Reductive Amination: The primary amine can react with an aldehyde or ketone to form an intermediate imine, which is then reduced by a mild agent like sodium cyanoborohydride to create a stable secondary amine linkage. frontiersin.org
The hydroxamic acid moiety plays a more specialized role, primarily in the functionalization of biomolecules for targeted therapeutic applications. Rather than being the reactive site for conjugation, the hydroxamic acid is often the functional payload itself, particularly in the development of antibody-drug conjugates (ADCs). rsc.org In this strategy, a potent drug containing a hydroxamic acid group (such as an HDAC inhibitor) is attached via a linker to a monoclonal antibody. rsc.org The antibody directs the conjugate to specific cells (e.g., cancer cells), and upon internalization, the linker is cleaved, releasing the hydroxamic acid-containing drug to act on its intracellular target. rsc.org This approach functionalizes the antibody, turning it into a targeted delivery vehicle and overcoming pharmacokinetic limitations of the hydroxamic acid drug alone. rsc.org
Role as Versatile Intermediates in Pharmaceutical Synthesis
The this compound scaffold serves as a valuable and versatile intermediate in the synthesis of more complex pharmaceutical compounds. Its structure provides a foundational template that can be systematically modified to create libraries of new chemical entities for screening and lead optimization. nih.gov
A prime example is its use in the development of novel anticonvulsant agents. In this context, the core amino amide structure is used as a starting point for the addition of various substituents, allowing for a systematic exploration of the structure-activity relationship (SAR). nih.gov For instance, researchers have synthesized a series of derivatives by linking different bicyclic groups, such as tetralinyl and indanyl, to the aminoacetamide chain. nih.gov This modular approach enables the generation of diverse molecules from a common intermediate, facilitating the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The ability to readily derivatize the this compound core makes it an important building block in discovery chemistry programs aimed at developing new therapeutics. nih.gov
Future Research Directions and Challenges
Elucidation of Undefined Molecular Targets and Pathways
A primary challenge in the study of 2-amino-N-hydroxypropanamide is the identification of its specific molecular targets. The presence of the hydroxamic acid group suggests a propensity for interaction with metalloenzymes. researcher.life Future research must therefore focus on screening this compound against a broad panel of such enzymes to identify potential interactions.
Key Research Objectives:
Broad-Spectrum Enzy_matic Screening_: Initial studies would involve high-throughput screening against families of metalloproteases, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are known to be inhibited by hydroxamic acids. researchgate.net
Affinity-Based Proteomics: Techniques like affinity chromatography coupled with mass spectrometry could be employed to isolate and identify binding partners of this compound from cell lysates.
Pathway Analysis: Upon identification of primary targets, subsequent research would be necessary to understand the downstream effects on cellular pathways. This would involve techniques such as Western blotting and reporter gene assays to assess changes in protein expression and signaling cascades.
Illustrative Data Table for Target Screening:
| Enzyme Family | Representative Enzymes | Predicted Interaction |
| Matrix Metalloproteinases | MMP-2, MMP-9 | Potential Inhibition |
| Histone Deacetylases | HDAC1, HDAC6 | Potential Inhibition |
| Carbonic Anhydrases | CAII, CAIX | Possible Interaction |
Development of Advanced Synthetic Methodologies for Novel Analogs
The synthesis of analogs of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing its biological effects. Challenges in this area include achieving stereoselectivity and developing efficient coupling methods.
Future Synthetic Strategies:
Solid-Phase Synthesis: The use of solid-phase peptide synthesis (SPPS) techniques could facilitate the rapid generation of a library of analogs with modifications at the amino acid side chain.
Asymmetric Synthesis: Developing novel catalytic methods for the asymmetric synthesis of this compound and its derivatives will be essential to produce enantiomerically pure compounds for biological evaluation.
Combinatorial Chemistry: The application of combinatorial chemistry approaches can accelerate the discovery of analogs with improved properties by creating large and diverse libraries of related compounds.
Integration of High-Throughput Screening and Omics Data in Mechanistic Studies
To gain a comprehensive understanding of the mechanism of action of this compound, high-throughput screening (HTS) and multi-omics approaches are indispensable. bruker.com These technologies can provide a global view of the cellular response to the compound.
Methodological Integration:
Cell-Based HTS: Screening of this compound and its analogs against a panel of cancer cell lines or other disease models can identify potential therapeutic areas.
Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles in response to treatment, offering insights into the affected pathways.
Proteomics and Metabolomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, while metabolomics can uncover alterations in cellular metabolism.
Structure-Based Design of Derivatives with Enhanced Potency and Selectivity
Once a primary molecular target is identified and structurally characterized, structure-based drug design can be employed to develop derivatives of this compound with improved potency and selectivity. pharmatutor.org
Computational and Structural Approaches:
X-ray Crystallography and NMR Spectroscopy: Obtaining the three-dimensional structure of this compound bound to its target protein is a critical step.
Molecular Docking and Dynamics Simulations: Computational docking studies can predict the binding modes of virtual analogs, and molecular dynamics simulations can assess the stability of the protein-ligand complexes. nih.gov
Fragment-Based Drug Discovery: This approach involves screening smaller chemical fragments to identify those that bind to the target, which can then be elaborated into more potent molecules.
Hypothetical SAR Data Table:
| Analog | Modification | Target Affinity (IC50) |
| Parent Compound | - | 10 µM |
| Analog A | Methylated amine | 5 µM |
| Analog B | Phenylalanine side chain | 15 µM |
| Analog C | Cyclopropyl side chain | 2 µM |
Expanding Computational Models for Predictive Biology
Predictive computational models can significantly reduce the time and cost associated with drug discovery by prioritizing compounds for synthesis and testing. nih.gov For this compound, the development of robust in silico models is a key future direction.
Modeling Strategies:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of analogs with their biological activities.
Machine Learning and Artificial Intelligence: Advanced machine learning algorithms can be trained on existing data to predict the bioactivity of novel compounds with greater accuracy. stanford.edu
Pharmacophore Modeling: This technique can be used to identify the key chemical features required for biological activity, guiding the design of new derivatives.
Investigating Synergistic Effects with Other Research Compounds
The potential for this compound to act in synergy with other research compounds is an important area of investigation. Synergistic interactions can lead to enhanced efficacy and potentially overcome resistance mechanisms.
Research Approaches:
Combination Screening: High-throughput screening of this compound in combination with libraries of known bioactive compounds can identify synergistic pairs.
Mechanism of Synergy: Once synergistic combinations are identified, further studies will be needed to elucidate the underlying molecular mechanisms of their enhanced effect.
In Vivo Validation: Promising synergistic combinations identified in vitro should be further validated in preclinical animal models.
Q & A
Q. What are the recommended synthetic pathways for 2-amino-N-hydroxypropanamide, and how can purity be optimized during synthesis?
Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous propanamide derivatives are synthesized via condensation reactions between hydroxylamine and carboxylic acid derivatives (e.g., acyl chlorides) under controlled pH and temperature. Purification typically involves recrystallization or column chromatography with polar solvents. Analytical validation via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) is critical to confirm purity .
Q. Table 1: Common Reagents and Conditions for Propanamide Synthesis
| Reaction Type | Reagents/Conditions | Purification Method |
|---|---|---|
| Condensation | Hydroxylamine, acyl chloride, pH 7–9 | Recrystallization (ethanol/water) |
| Reduction | NaBH₄, Pd/C catalyst | Column chromatography (silica gel) |
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: According to safety data sheets, this compound requires:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Storage: Store in a cool, dry place away from oxidizing agents. Toxicity data indicate potential skin/eye irritation, necessitating immediate washing with water and medical consultation if exposed .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic techniques:
- FT-IR: Confirm hydroxyl (-OH) and amide (-CONH) functional groups (peaks ~3300 cm⁻¹ and ~1650 cm⁻¹).
- NMR: ¹H NMR should show signals for amino (-NH₂) and hydroxypropanamide protons.
- Mass Spectrometry (MS): Molecular ion peaks should align with the theoretical molecular weight (C₃H₈N₂O₂: 104.11 g/mol) .
Q. What are the known toxicological profiles of this compound?
Methodological Answer: Limited acute toxicity data are available, but structural analogs suggest:
- Acute Toxicity: Potential LD₅₀ (oral, rat) > 2000 mg/kg.
- Mutagenicity: Negative in Ames tests for similar compounds.
- Handling Precautions: Follow hazard codes H303 (harmful if swallowed) and H313 (skin contact risk) .
Q. What are the primary research applications of this compound in coordination chemistry?
Methodological Answer: The compound acts as a chelating agent for transition metals (e.g., Ni²⁺, Co²⁺). Thermodynamic studies using UV-Vis spectroscopy and potentiometric titrations reveal stability constants (log K) for metal-ligand complexes, aiding in environmental remediation (e.g., heavy metal adsorption) .
Advanced Research Questions
Q. How can researchers design experiments to study the metal-binding kinetics of this compound?
Methodological Answer:
- Kinetic Studies: Use stopped-flow spectrophotometry to measure reaction rates under varying pH and temperature.
- Data Analysis: Fit kinetic data to pseudo-first-order models to determine rate constants.
- Validation: Cross-check with isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS) .
Q. What strategies address inconsistencies in reported stability data for this compound under non-ambient conditions?
Methodological Answer:
Q. How can researchers resolve contradictions in analytical data across studies (e.g., conflicting NMR shifts)?
Methodological Answer:
- Standardization: Use deuterated solvents (D₂O, DMSO-d₆) and internal standards (e.g., TMS) for NMR.
- Collaborative Validation: Share raw data with independent labs to confirm reproducibility.
- Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What experimental approaches are recommended for investigating the compound’s potential enzyme inhibition properties?
Methodological Answer:
- In Vitro Assays: Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to target enzymes (e.g., proteases).
- Molecular Docking: Predict interaction sites using software like AutoDock Vina.
- Dose-Response Curves: Calculate IC₅₀ values to quantify inhibition potency .
Q. How should researchers address gaps in the literature regarding the compound’s reactivity with biomolecules?
Methodological Answer:
- Labeling Studies: Synthesize a radiolabeled (¹⁴C) or fluorescent-tagged derivative.
- In Situ Monitoring: Use surface plasmon resonance (SPR) to track real-time interactions with proteins/DNA.
- Computational Modeling: Apply density functional theory (DFT) to predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


